[Bis(phenylsulfanyl)methyl]benzene
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Overview
Description
It is a white to almost white powder or crystal with a melting point of 48-52°C and a boiling point of 184°C at 1 mmHg . This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
[Bis(phenylsulfanyl)methyl]benzene can be synthesized through the reaction of benzaldehyde with thiophenol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Reactants: Benzaldehyde and thiophenol.
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Product: This compound is obtained as a white to light yellow crystalline powder.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. The process typically includes:
Large-scale Reactors: Use of large-scale reactors to accommodate higher volumes of reactants.
Optimized Catalysts: Use of optimized acid catalysts to improve reaction efficiency.
Purification: The product is purified through recrystallization or other purification techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
[Bis(phenylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: This compound can undergo substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Compounds with substituted phenyl groups.
Scientific Research Applications
[Bis(phenylsulfanyl)methyl]benzene has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Bis(phenylsulfanyl)methyl]benzene involves its interaction with molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The presence of sulfur atoms in the molecule allows it to participate in redox reactions and form stable complexes with metals .
Comparison with Similar Compounds
[Bis(phenylsulfanyl)methyl]benzene can be compared with other similar compounds such as:
Bis(phenylthio)methane: Similar structure but with different reactivity and applications.
Diphenyl disulfide: Contains a disulfide bond instead of a methylene bridge.
Thiophenol: A simpler thiol compound with different chemical properties.
This compound is unique due to its ability to form stable coordination complexes and its versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
bis(phenylsulfanyl)methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16S2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZQHRYDJLRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7695-69-4 |
Source
|
Record name | ALPHA,ALPHA-BIS(PHENYLTHIO)TOLUENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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